Methyl tosylcarbamate
Overview
Description
Methyl tosylcarbamate, also known as carbamic acid, (4-methylphenyl)sulfonyl-, methyl ester, is a chemical compound with the molecular formula C9H11NO4S and a molecular weight of 229.25 g/mol . It is a white to off-white solid that is slightly soluble in solvents like dimethyl sulfoxide, ethyl acetate, and methanol . This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl tosylcarbamate can be synthesized through the reaction of p-toluenesulfonyl chloride with methyl carbamate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature . The general reaction scheme is as follows:
p-Toluenesulfonyl chloride+Methyl carbamate→Methyl tosylcarbamate+Hydrochloric acid
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl tosylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted carbamates.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form p-toluenesulfonamide and methanol.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols.
Oxidizing Agents: Such as hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products:
Substituted Carbamates: Formed through nucleophilic substitution.
p-Toluenesulfonamide and Methanol: Formed through hydrolysis.
Scientific Research Applications
Methyl tosylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl tosylcarbamate involves its ability to act as a carbamoylating agent. It can modify proteins and enzymes by transferring its carbamoyl group to nucleophilic sites on these biomolecules. This modification can alter the activity and function of the target proteins, making it useful in biochemical studies .
Comparison with Similar Compounds
- Methyl carbamate
- p-Toluenesulfonyl chloride
- N-Tosylcarbamic acid methyl ester
Comparison: Methyl tosylcarbamate is unique due to its dual functional groups: the carbamate and the tosyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds. For instance, while methyl carbamate primarily acts as a carbamoyl donor, this compound can also engage in sulfonyl-related reactions .
Properties
IUPAC Name |
methyl N-(4-methylphenyl)sulfonylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-7-3-5-8(6-4-7)15(12,13)10-9(11)14-2/h3-6H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVDHKOSDVFZTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50162687 | |
Record name | Methyl tosylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50162687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14437-03-7 | |
Record name | Methyl N-[(4-methylphenyl)sulfonyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14437-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl tosylcarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014437037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl tosylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50162687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl tosylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.904 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl tosylcarbamate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDN9HT2LGX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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